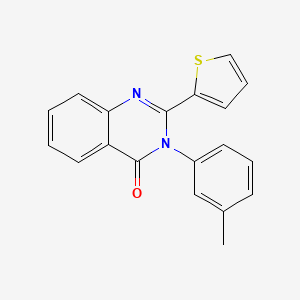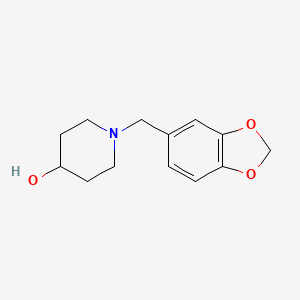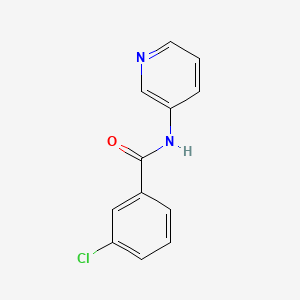
3-chloro-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"3-chloro-N-3-pyridinylbenzamide" is a compound that falls within the category of halo-N-pyridinylbenzamides. These compounds are known for their unique photochemical behaviors and have been a subject of various chemical studies.
Synthesis Analysis
The synthesis of compounds similar to 3-chloro-N-3-pyridinylbenzamide often involves multi-step chemical reactions. For instance, a related compound, 3-(dichloroacetyl)chromone, was synthesized from 3-(dimethylamino)-1-(2-hydroxyphenyl)propen-1-one and dichloroacetyl chloride (Iaroshenko et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed through X-ray diffraction techniques and theoretical calculations, such as Density Functional Theory (DFT). For example, the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, was determined by single crystal X-ray diffraction and DFT calculations (Karabulut et al., 2014).
Chemical Reactions and Properties
Halo-N-pyridinylbenzamides, like 3-chloro-N-3-pyridinylbenzamide, typically undergo photochemical reactions. An example is the photoreaction of 2-chloro-N-pyridinylbenzamides, which involves photocyclization reactions and the formation of radical intermediates (Park et al., 2001).
Physical Properties Analysis
The physical properties of these compounds are closely related to their crystal structure and molecular geometry. For example, the study of 3-(dimethylboryl)pyridine highlighted the importance of molecular geometry in determining physical properties (Wakabayashi et al., 2008).
Chemical Properties Analysis
The chemical properties of these compounds are often studied through their reactivity in various chemical reactions. For instance, the reactivity of 3-substituted pyridinium salts, which are structurally related to 3-chloro-N-3-pyridinylbenzamide, has been investigated, showcasing their utility in synthesizing different compounds (Lemire et al., 2004).
科学的研究の応用
Photoreaction and Intramolecular Cyclization Mechanism
The study by Y. T. Park et al. (2001) explored the photochemical behavior of 2-halo-N-pyridinylbenzamide derivatives, offering insights into their photoreaction processes. They discovered that 2-chloro-N-pyridinylbenzamides undergo photocyclization reactions leading to high-yield production of benzo[c]naphthyridinones. This reaction, facilitated by the presence of a triplet sensitizer and retarded by oxygen, suggests a triplet state involvement and highlights the role of n-complexation of chlorine radical in the intramolecular cyclization mechanism. This mechanism involves homolytic cleavage of the C-Cl bond, phenyl and chlorine radical formation, and intramolecular arylation leading to cyclized products, shedding light on the unique reactivity of these compounds under photochemical conditions (Y. T. Park et al., 2001).
Nucleophilic Addition to Pyridinium Salts
Research by Alexandre Lemire et al. (2004) investigated the addition of nucleophiles to 3-substituted pyridinium salts prepared from N-methylbenzamide and various pyridines, leading to good to excellent regioselectivities. This methodology facilitated the enantioselective syntheses of potent, nonpeptide, Substance P antagonists, demonstrating the utility of 3-substituted pyridinium salts in synthesizing complex organic molecules with potential pharmacological applications (Alexandre Lemire et al., 2004).
Synthesis and Characterization of Novel Heterocycles
The work by P. Murthy et al. (2017) on synthesizing and characterizing 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) provides a comprehensive study on the reactivity, molecular structure, and potential applications of heterocycle-based molecules. Their research delves into the synthesis process, molecular dynamics simulations, and reactive properties, offering a foundation for developing new anti-cancerous drugs by investigating the interaction with human alpha9 nicotinic acetylcholine receptors (P. Murthy et al., 2017).
Metabotropic Glutamate Receptor Antagonism
N. Cosford et al. (2003) synthesized a compound, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, demonstrating potent and highly selective antagonistic activity against the metabotropic glutamate subtype 5 receptor (mGlu5). This compound, exhibiting anxiolytic activity in animal models, underscores the potential therapeutic applications of pyridinyl compounds in neuropsychiatric disorders. The study not only highlights the compound's improved pharmacological profile over existing therapeutic agents but also emphasizes its significance in the development of new treatments for anxiety-related conditions (N. Cosford et al., 2003).
Safety and Hazards
将来の方向性
While specific future directions for 3-chloro-N-3-pyridinylbenzamide are not mentioned in the search results, research on related compounds suggests potential areas of interest. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives showed significant effects in several rodent models for schizophrenia without causing any undesirable central nervous system side effects .
特性
IUPAC Name |
3-chloro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGARRZAZQCZDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(pyridin-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

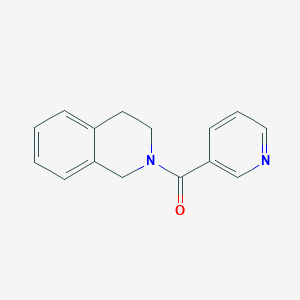
![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)
![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)
![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)
![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5546854.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)
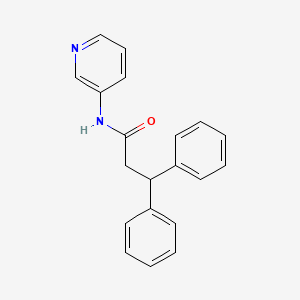
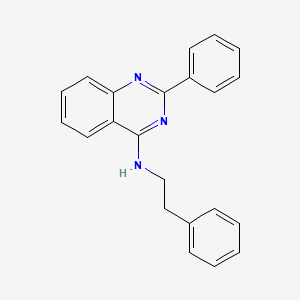
![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)


![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)
